molecular formula C13H15Cl2N3O2 B2698056 1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide CAS No. 1119211-10-7

1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B2698056
CAS No.: 1119211-10-7
M. Wt: 316.18
InChI Key: QPSLTJOYSWSELW-UHFFFAOYSA-N
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Description

1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide typically involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with N-methylpiperidine-4-carboxamide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,6-dichloropyridine-2-carbonyl)-N-methyl-N-phenylpiperidin-4-amine
  • 1-(3,6-dichloropyridine-2-carbonyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Uniqueness

1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3,6-dichloropyridine-2-carbonyl)-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2/c1-16-12(19)8-4-6-18(7-5-8)13(20)11-9(14)2-3-10(15)17-11/h2-3,8H,4-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSLTJOYSWSELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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